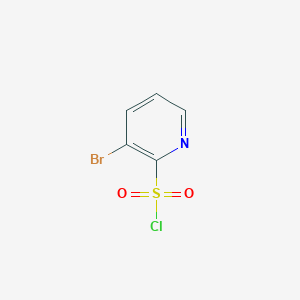

3-Bromopyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality 3-Bromopyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXRQWJHHNNQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Reactivity in Heterocyclic Building Blocks: A Technical Guide to 3-Bromopyridine-2-sulfonyl chloride

Executive Summary

In modern drug discovery, the rapid expansion of Structure-Activity Relationship (SAR) space relies heavily on bifunctional building blocks that offer predictable, chemoselective reactivity. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) has emerged as a critical intermediate in the synthesis of complex therapeutics, including selective κ -opioid antagonists and PI3K inhibitors[1][2]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic understanding and field-proven experimental workflows for utilizing this compound. By exploiting the orthogonal reactivity between its highly electrophilic sulfonyl chloride group and its palladium-sensitive aryl bromide moiety, chemists can execute sequential functionalizations without the need for cumbersome protecting-group strategies.

Physicochemical Profile

Understanding the physical parameters of 3-Bromopyridine-2-sulfonyl chloride is essential for optimizing reaction conditions, particularly regarding thermal stability and solubility during biphasic cross-coupling reactions.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Technical Implication |

| CAS Number | 1209950-34-4[3] | Standard identifier for regulatory and procurement tracking. |

| Molecular Formula | C 5 H 3 BrClNO 2 S[3] | Indicates the presence of highly distinct isotopic clusters (Br, Cl) useful for MS tracking. |

| Molecular Weight | 256.51 g/mol [3] | Facilitates precise stoichiometric calculations in micro-scale parallel chemistry. |

| SMILES | O=S(C1=NC=CC=C1Br)(Cl)=O[3] | Enables computational docking and in silico ADMET predictions. |

| Boiling Point | 328.0 ± 27.0 °C (Predicted)[4] | High boiling point; however, the compound is thermally sensitive to degradation prior to boiling. |

| LogP (Predicted) | ~1.9 (Derived)[5] | Suggests moderate lipophilicity, requiring biphasic or polar aprotic solvent systems for reactions. |

Structural and Mechanistic Insights: Orthogonal Reactivity

The strategic value of 3-Bromopyridine-2-sulfonyl chloride lies in its dual reactive centers. The causality behind its synthetic utility is rooted in the differing activation energies required for each functional group:

-

The Sulfonyl Chloride (C2 Position): This is a hard electrophilic center. It undergoes rapid nucleophilic attack by primary and secondary amines at low temperatures (0 °C to room temperature). Because this reaction is highly exothermic and kinetically favored, it can be driven to completion without affecting the adjacent bromine atom.

-

The Aryl Bromide (C3 Position): The carbon-bromine bond is inert to mild nucleophiles under standard conditions. However, it is highly susceptible to oxidative addition by Palladium(0) catalysts at elevated temperatures (typically >70 °C).

This orthogonality allows chemists to build complex molecules in a modular fashion. Performing the sulfonamide formation first prevents the sulfonyl chloride from interfering with the sensitive palladium catalytic cycle[2][5].

Diagram 1: Orthogonal reactivity pathways of 3-Bromopyridine-2-sulfonyl chloride.

Experimental Workflows: Synthesis of κ -Opioid Antagonists

To demonstrate the practical application of this building block, we detail the step-by-step methodology for synthesizing the precursor to PF-4455242 , a selective κ -opioid receptor antagonist developed for neuropsychiatric applications [2][5].

Protocol A: Chemoselective Sulfonamide Formation

Objective: Couple pyrrolidine to the C2 position while preserving the C3 aryl bromide.

-

Step 1: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Step 2: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperature suppresses potential nucleophilic aromatic substitution (S N Ar) side reactions on the pyridine ring and controls the exothermic sulfonylation.

-

Step 3: Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

-

Step 4: Allow the reaction to warm to room temperature and stir for 2 hours.

-

System Validation: The protocol is self-validating via LC-MS. The reaction is deemed complete when the distinct isotopic mass cluster of the starting material ( m/z ~256) is entirely replaced by the sulfonamide product mass. The stabilization of the reaction temperature also indicates the cessation of the exothermic coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 position via C-C bond formation using 4-formylphenylboronic acid[5].

-

Step 1: Dissolve the intermediate from Protocol A (3-bromo-2-(pyrrolidin-1-ylsulfonyl)pyridine, 1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a degassed mixture of 1,2-dimethoxyethane (DME) and DCM.

-

Step 2: Add aqueous sodium carbonate (Na 2 CO 3 , 2.0 M, 3.0 eq). Causality: The base is required to coordinate with the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step in the catalytic cycle.

-

Step 3: Add the catalyst, Pd(dppf)Cl 2 (0.05 eq). Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and stabilizes the palladium center against the sterically demanding ortho-sulfonamide group[2].

-

Step 4: Heat the biphasic mixture to 80 °C for 48 hours.

-

System Validation: This protocol is self-validating through visual and chromatographic cues. The initial heterogeneous suspension transitions to a darker, homogeneous organic phase as the boronic acid is consumed. TLC (UV 254 nm) confirms the total consumption of the des-bromo starting material.

Protocol C: Reductive Amination

Objective: Convert the resulting benzaldehyde intermediate to the final amine target (PF-4455242 precursor)[5].

-

Step 1: Dissolve the aldehyde intermediate (1.0 eq) and isobutylamine (1.5 eq) in anhydrous DCM. Stir for 2 hours to form the iminium ion intermediate.

-

Step 2: Add sodium triacetoxyborohydride (NaBH(OAc) 3 , 2.0 eq) in portions. Causality: NaBH(OAc) 3 is chosen over stronger reducing agents (like LiAlH 4 or NaBH 4 ) because it selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

-

Step 3: Stir at room temperature for 18 hours.

-

System Validation: The reaction is validated by a significant polarity shift on normal-phase TLC. Furthermore, the generation of a highly basic amine product allows for a self-purifying acid-base extraction workflow. Washing the organic layer with dilute HCl extracts the product into the aqueous phase, leaving unreacted neutral aldehyde behind.

Diagram 2: Sequential synthetic workflow for κ-opioid antagonist PF-4455242.

Applications in Advanced Drug Discovery

Beyond the synthesis of κ -opioid antagonists, the unique structural geometry provided by the 2,3-disubstituted pyridine ring is highly sought after in oncology and immunology.

Specifically, derivatives of 3-Bromopyridine-2-sulfonyl chloride have been patented as potent PI3K (Phosphoinositide 3-kinase) inhibitors [1]. The sulfonamide moiety acts as a critical hydrogen bond donor/acceptor within the ATP-binding pocket of the kinase, while the functionalized C3 position allows the molecule to project into the affinity pocket, dictating isoform selectivity (e.g., PI3K δ vs. PI3K γ ). This makes the compound an invaluable starting material for developing therapeutics targeting autoimmune disorders, severe inflammation, and allergic diseases[1].

References

- 1209950-34-4 | 3-Bromopyridine-2-sulfonyl chloride - BLD Pharm Source: BLD Pharmatech / Grounding API URL

-

Design and Discovery of a Selective Small Molecule κ Opioid Antagonist (PF-4455242) Source: Journal of Medicinal Chemistry (Verhoest et al., 2011, 54, 16, 5868–5877) URL:[Link]

- 3-Bromo-pyridine-2-sulfonyl chloride Manufacturers and Suppliers Source: ChemicalBook URL

- 4-[2-(pyrrolidine-1-sulfonyl)

- 3-Bromopyridine-2-sulfonyl chloride - CAS 1209950-34-4 (PI3K Inhibitor Applications)

Sources

- 1. 3-Bromopyridine-2-sulfonyl chloride - CAS号 1209950-34-4 - 摩熵化学 [molaid.com]

- 2. 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde - CAS号 1202647-46-8 - 摩熵化学 [molaid.com]

- 3. 1209950-34-4|3-Bromopyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-pyridine-2-sulfonyl chloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde - CAS号 1202647-46-8 - 摩熵化学 [molaid.com]

A Comprehensive Technical Guide to the Synthesis of 3-Bromopyridine-2-sulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2-sulfonyl chloride is a highly valuable heterocyclic building block in the field of drug discovery and development. Its structure incorporates three key features for medicinal chemists: a pyridine scaffold, common in many bioactive molecules; a sulfonyl chloride moiety, the primary precursor to sulfonamides—a privileged functional group in pharmaceuticals; and a bromine atom, which serves as a versatile handle for further chemical modifications, typically through cross-coupling reactions.

The synthesis of this compound, however, presents significant regiochemical challenges. The pyridine ring's electronic nature and the directing effects of existing substituents can complicate the selective introduction of functional groups at the desired positions. This guide, designed for chemistry professionals, provides a detailed, field-proven protocol for the synthesis of 3-bromopyridine-2-sulfonyl chloride. We will dissect a logical, multi-step pathway, explaining the causality behind experimental choices and providing a framework for successful synthesis.

Retrosynthetic Analysis and Strategy Selection

Several synthetic routes can be envisioned for 3-bromopyridine-2-sulfonyl chloride. A critical analysis suggests that a linear synthesis commencing from a readily available and inexpensive starting material is the most practical approach for laboratory and potential scale-up operations.

Two potential retrosynthetic pathways are:

-

Late-stage Bromination: Starting from pyridine-2-sulfonyl chloride and introducing the bromine atom at the 3-position. This is often difficult to control and can lead to a mixture of isomers.

-

Building from a Pre-functionalized Ring: Commencing with a substituted pyridine, such as 3-aminopyridine, and sequentially introducing the required sulfonyl chloride and bromo functionalities.

This guide focuses on the second strategy, which offers superior regiochemical control. The selected pathway involves three primary transformations:

-

Step 1: Sulfonation: Introduction of a sulfonic acid group at the 2-position of 3-aminopyridine.

-

Step 2: Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride.

-

Step 3: Diazotization-Bromination: Transformation of the amino group into a bromo group via a Sandmeyer reaction.

This sequence is strategically designed to utilize the directing effects of the amine group in the initial sulfonation step and leverages robust, well-established chemical transformations for the subsequent steps.

Part 1: Synthesis of 3-Aminopyridine-2-sulfonic Acid

Principle and Mechanistic Insight

The initial step is the regioselective sulfonation of 3-aminopyridine. The electron-donating amino group at the 3-position activates the pyridine ring for electrophilic substitution and directs incoming electrophiles primarily to the ortho positions (2 and 4). In this case, steric hindrance may favor substitution at the less hindered 2-position. This reaction is typically performed at high temperatures with a strong sulfonating agent like oleum (fuming sulfuric acid), which contains sulfur trioxide (SO₃), the active electrophile. While direct protocols for this specific sulfonation are scarce, the procedure can be adapted from established methods for the sulfonation of other aminopyridines, such as 2-aminopyridine.[1]

Experimental Protocol

-

Reagents: 3-Aminopyridine, Concentrated Sulfuric Acid (H₂SO₄), Aluminum Powder (catalyst).

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add 3-aminopyridine (1 mole) to concentrated sulfuric acid (3 moles).

-

Add a catalytic amount of aluminum powder to the mixture.

-

Heat the reaction mixture to approximately 210°C with continuous stirring for 5-6 hours.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto a large volume of crushed ice with stirring.

-

A precipitate of 3-aminopyridine-2-sulfonic acid will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove residual acid.

-

The product can be further purified by recrystallization from hot water.

-

Expert Rationale and Trustworthiness

-

Causality: The high reaction temperature is necessary to overcome the general deactivation of the pyridine ring towards electrophilic substitution. The sulfuric acid serves as both the solvent and the reagent precursor.

-

Self-Validation: The successful formation of a water-soluble solid that precipitates upon neutralization and cooling is a primary indicator of product formation. Characterization via NMR spectroscopy is essential to confirm the regiochemistry of sulfonation.

Part 2: Conversion to 3-Aminopyridine-2-sulfonyl Chloride

Principle and Mechanistic Insight

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. The most common reagents for this are phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This guide utilizes PCl₅, often with a catalytic amount of phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group of the sulfonic acid with a chloride ion.

Experimental Protocol

-

Reagents: 3-Aminopyridine-2-sulfonic acid, Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃).

-

Procedure:

-

In a dry reaction flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), thoroughly grind 3-aminopyridine-2-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).

-

Add a few drops of phosphorus oxychloride as a catalyst.

-

Heat the mixture under reflux at approximately 130°C for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Filter the solid product and wash it sequentially with cold water and a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum to yield crude 3-aminopyridine-2-sulfonyl chloride.

-

Expert Rationale and Trustworthiness

-

Causality: PCl₅ is a powerful chlorinating agent. The reaction proceeds via the formation of a phosphonium intermediate, which is then displaced by chloride. The use of anhydrous conditions is critical to prevent the hydrolysis of PCl₅ and the product sulfonyl chloride.

-

Self-Validation: The formation of a solid that is insoluble in cold water but reacts with amines is indicative of the sulfonyl chloride. The protocol's integrity is validated by the subsequent successful diazotization reaction.

Part 3: Diazotization and Sandmeyer Bromination

Principle and Mechanistic Insight

This final step is a classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities.[2][3] The process involves two key stages performed in a one-pot sequence:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrobromic acid), at low temperatures (0–5 °C) to form a diazonium salt.[4][5] This intermediate is highly reactive and typically used immediately.

-

Sandmeyer Reaction: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. This proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where copper(I) facilitates a single-electron transfer, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical.[3] This radical then abstracts a bromine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.

Experimental Protocol

-

Reagents: 3-Aminopyridine-2-sulfonyl chloride, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr, 48%), Copper(I) Bromide (CuBr).

-

Procedure:

-

Prepare a solution of hydrobromic acid and cool it to 0 °C in an ice-salt bath.

-

Dissolve the 3-aminopyridine-2-sulfonyl chloride (1 equivalent) in the cold HBr solution with stirring. Maintain the temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. Stir for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic amount, ~0.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

Expert Rationale and Trustworthiness

-

Causality: The low temperature is absolutely critical for the diazotization step, as diazonium salts are thermally unstable and can decompose prematurely.[5] The CuBr catalyst is essential for the efficient conversion to the aryl bromide; without it, the reaction is much less effective.[2]

-

Self-Validation: The evolution of N₂ gas is a clear visual confirmation that the reaction is proceeding. The final product's identity and purity must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure, showing the absence of the amine protons and the presence of the pyridine ring protons in a pattern corresponding to 2,3-disubstitution.[6]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 3-Aminopyridine | Conc. H₂SO₄ | 1 : 3 | 210 | 5-6 | 60-70 |

| 2 | 3-Aminopyridine-2-sulfonic acid | PCl₅ | 1 : 2 | 130 | 5 | 75-85 |

| 3 | 3-Aminopyridine-2-sulfonyl chloride | NaNO₂, CuBr | 1 : 1.1 : 0.2 | 0-5 then RT | 2-3 | 50-65 |

Safety and Handling Precautions

-

Oleum/Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Phosphorus Pentachloride (PCl₅): Moisture-sensitive and corrosive. Reacts violently with water to produce HCl gas. Handle in a fume hood under anhydrous conditions.

-

Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed for in situ generation and immediate use in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.

-

Hydrobromic Acid: Corrosive and causes severe burns. Always handle in a fume hood with appropriate PPE.

References

-

Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016).

-

Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Retrieved from [Link]

-

BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Eureka. Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.

-

Wikipedia. (2024). 3-Aminopyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Pincekova, L., et al. (2022). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Retrieved from [Link]

-

SlidePlayer. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Retrieved from [Link]

-

Patsnap. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. Retrieved from [Link]

Sources

Physical characteristics of 3-Bromopyridine-2-sulfonyl chloride

Abstract

This guide provides a comprehensive technical overview of 3-Bromopyridine-2-sulfonyl chloride, a pivotal reagent in modern synthetic chemistry and drug discovery. We will delve into its core physical and chemical characteristics, provide validated protocols for its synthesis and characterization, and explore its reactivity and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of 3-Bromopyridine-2-sulfonyl Chloride

3-Bromopyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique trifunctional nature—a pyridine ring, a bromo substituent, and a sulfonyl chloride group—offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in many therapeutic agents, often imparting desirable physicochemical properties.[1] The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents.[2] The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in reactions with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other sulfur-containing functional groups.[3][4] This confluence of reactivity makes 3-Bromopyridine-2-sulfonyl chloride an invaluable building block for generating libraries of novel compounds for drug discovery and for the synthesis of targeted, high-value molecules.[1][3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The table below summarizes the key physicochemical data for 3-Bromopyridine-2-sulfonyl chloride.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO₂S | [5][6] |

| Molecular Weight | 256.50 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available; related isomers have varied melting points. | |

| Boiling Point | No data available (likely decomposes) | [5] |

| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Tetrahydrofuran). Reacts with water and other protic solvents. | |

| CAS Number | 1209950-34-4 | [5] |

Note: Due to its reactivity, particularly with water, care must be taken to handle 3-Bromopyridine-2-sulfonyl chloride under anhydrous conditions to prevent decomposition.[7] It is classified as a corrosive material that reacts violently with water.[7]

Synthesis and Characterization: A Validated Protocol

The reliable synthesis and rigorous characterization of 3-Bromopyridine-2-sulfonyl chloride are paramount for its successful application.

Synthetic Workflow

The synthesis of sulfonyl chlorides can be achieved through various methods, with a common and effective approach being the oxidative chlorination of the corresponding thiol or a related precursor like a sulfonyl hydrazide.[8] This transformation is crucial for accessing the highly reactive sulfonyl chloride moiety from more stable precursors.

Caption: General workflow for sulfonyl chloride synthesis.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of sulfonyl chlorides.[8] It must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

Materials:

-

3-Bromopyridine-2-sulfonyl hydrazide (or corresponding thiol)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a solution of the 3-Bromopyridine-2-sulfonyl hydrazide precursor (1.0 equiv) in anhydrous acetonitrile, add N-Chlorosuccinimide (2.0 equiv) in one portion at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).

-

Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to neutralize any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromopyridine-2-sulfonyl chloride.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized 3-Bromopyridine-2-sulfonyl chloride should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the three distinct protons on the pyridine ring.

-

¹³C NMR will confirm the presence of the five carbon atoms of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong, characteristic absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the range of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (256.50 g/mol ).[5][6] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion, which is a key diagnostic feature.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromopyridine-2-sulfonyl chloride stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful tool for building molecular complexity.

Caption: Orthogonal reaction pathways for 3-Bromopyridine-2-sulfonyl chloride.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride is a potent electrophile, making it highly susceptible to attack by nucleophiles. This is often the first reaction performed due to its high reactivity.

-

Sulfonamide Formation: This is arguably the most common application. The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily yields the corresponding sulfonamides.[3] This reaction is a cornerstone of medicinal chemistry.

-

Sulfonic Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base, affords sulfonic esters.[4] This converts the alcohol's hydroxyl group into an excellent leaving group for subsequent Sₙ2 reactions.

Reactions at the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are typically performed after the sulfonyl chloride has been derivatized, as the catalyst or reagents could be incompatible with the highly reactive sulfonyl chloride group.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyridines.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a suitable palladium catalyst and ligand system enables the formation of C-N bonds.

Safety, Handling, and Storage

3-Bromopyridine-2-sulfonyl chloride is a hazardous chemical that requires strict safety protocols.

-

Handling: This compound is corrosive and causes severe skin burns and eye damage.[7][9] It is also harmful if swallowed or inhaled.[7] All handling must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and especially water.[7] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[7]

-

Spills: In case of a spill, do not use water. Evacuate the area and use a dry absorbent material (e.g., sand or vermiculite) to contain the spill.[7]

Conclusion

3-Bromopyridine-2-sulfonyl chloride is a powerful and versatile building block in modern organic synthesis. Its unique combination of a highly reactive sulfonyl chloride group and a bromine atom amenable to cross-coupling reactions provides chemists with a robust tool for the efficient construction of novel and complex molecules, particularly in the pursuit of new pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and orthogonal reactivity, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

- Den Hertog, H. J., & Boelrijk, N. A. I. M. (1951). Reaction of 3‐bromopyridine‐N‐oxide with sulphuryl chloride. Recueil des Travaux Chimiques des Pays-Bas.

-

5-Bromopyridine-3-sulfonyl chloride. PubChem. [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromopyridine. PubChem. [Link]

-

3-Bromo-2-chloropyridine. PubChem. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

-

3-bromopyridine-2-sulfonamide. PubChemLite. [Link]

-

Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (2017). Eureka. [Link]

-

3-Bromopyridine. Wikipedia. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. [Link]

- Synthesis method of pyridine-3-sulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1209950-34-4|3-Bromopyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.ca [fishersci.ca]

- 8. mdpi.com [mdpi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

3-Bromopyridine-2-sulfonyl chloride molecular structure and bonding

3-Bromopyridine-2-sulfonyl chloride: Molecular Structure, Bonding, and Strategic Applications in Advanced Organic Synthesis

Executive Summary

In the realm of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 3-Bromopyridine-2-sulfonyl chloride represents a uniquely powerful, yet challenging, bifunctional scaffold. By combining a highly electrophilic sulfonyl chloride group at the C2 position with a cross-coupling-competent aryl bromide at the C3 position, this molecule enables the rapid assembly of complex, sterically demanding architectures.

This technical guide provides an in-depth analysis of the molecular bonding dynamics of 3-bromopyridine-2-sulfonyl chloride, outlines the causality behind its orthogonal reactivity, and establishes field-proven, self-validating experimental protocols for its application in synthetic workflows.

Molecular Architecture and Bonding Dynamics

The synthetic utility of 3-bromopyridine-2-sulfonyl chloride is dictated by the electronic and steric interplay of its three core structural features: the pyridine ring, the C2-sulfonyl chloride, and the C3-bromine atom.

-

The Pyridine Core: The nitrogen atom in the aromatic ring acts as a strong electron-withdrawing group via both inductive and resonance effects. This significantly depletes electron density at the C2 and C4 positions.

-

The C2-Sulfonyl Chloride Bond: Because the C2 position is highly electron-deficient, the adjacent S(VI) center of the sulfonyl chloride becomes exceptionally electrophilic. The S-Cl bond is highly polarized and labile, making it significantly more susceptible to nucleophilic attack (and unwanted hydrolysis) than a standard benzenesulfonyl chloride 1.

-

The C3-Bromine Bond: While the C-Br bond is primed for transition-metal-catalyzed oxidative addition, it suffers from severe steric shielding imposed by the bulky -SO₂Cl group at C2. Furthermore, the adjacent pyridine nitrogen can act as a competing ligand, coordinating to palladium catalysts and inducing catalyst deactivation 2.

Physicochemical Properties

The following table summarizes the core quantitative data for this building block3.

| Property | Value / Description |

| Chemical Name | 3-Bromopyridine-2-sulfonyl chloride |

| CAS Registry Number | 1209950-34-4 |

| Molecular Formula | C₅H₃BrClNO₂S |

| Molecular Weight | 256.50 g/mol |

| SMILES String | O=S(C1=NC=CC=C1Br)(Cl)=O |

| Physical State | Solid/Liquid (typically pale yellow) |

| Primary Reactivity Sites | Electrophilic S(VI) center; Aryl C-Br bond |

Reactivity Profile and Mechanistic Pathways

To successfully utilize 3-bromopyridine-2-sulfonyl chloride, chemists must employ an orthogonal reactivity strategy . The sulfonyl chloride is entirely incompatible with the basic, aqueous, and reductive conditions required for palladium-catalyzed cross-coupling. Therefore, the S-Cl bond must be reacted first (typically converted into a stable sulfonamide), followed by the functionalization of the C-Br bond.

Figure 1: Orthogonal reactivity workflow for 3-Bromopyridine-2-sulfonyl chloride.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must embed causality and self-validation to ensure reproducibility.

Protocol A: Chemoselective Sulfonamide Formation

Objective: Convert the highly labile sulfonyl chloride to a stable sulfonamide without hydrolyzing the S-Cl bond. Causality: The electron-withdrawing pyridine ring makes the C2-sulfonyl chloride exceptionally prone to hydrolysis by ambient moisture. Therefore, strictly anhydrous conditions and low temperatures (0 °C) are mandatory. A non-nucleophilic base (e.g., triethylamine) is used to scavenge the HCl byproduct without competing with the amine nucleophile.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

-

Dissolution: Dissolve 3-bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add the target primary or secondary amine (1.1 eq), followed by the dropwise addition of anhydrous triethylamine (2.0 eq). Note: Dropwise addition controls the exothermic nature of the reaction, preventing localized heating that accelerates hydrolysis.

-

Self-Validation (Monitoring): Stir for 1 hour at 0 °C, then warm to room temperature. Monitor the reaction via LC-MS. The complete disappearance of the sulfonyl chloride mass and the appearance of the sulfonamide mass confirms successful conversion.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3 position of the newly formed 3-bromopyridine-2-sulfonamide. Causality: The C3-bromine is sterically shielded by the adjacent, bulky C2-sulfonamide group. Furthermore, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning. To overcome both issues, bulky, electron-rich biarylphosphine ligands (e.g., XPhos or RuPhos) are required. Their immense steric bulk prevents the formation of inactive Pd-pyridine complexes, while their high electron density accelerates the challenging oxidative addition into the sterically hindered C-Br bond 4.

Figure 2: Catalytic cycle of Suzuki cross-coupling overcoming C2 steric hindrance.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 3-bromopyridine-2-sulfonamide (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).

-

Base Addition: Add anhydrous K₃PO₄ (3.0 eq). Causality: A strong, non-nucleophilic base is required to activate the boronic acid for efficient transmetalation without causing side reactions.

-

Degassing: Add a solvent mixture of Toluene/H₂O (10:1). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos to phosphine oxides, killing the catalytic cycle.

-

Reaction & Self-Validation: Heat the mixture to 90 °C under an argon atmosphere. Monitor via TLC or GC-MS. Complete consumption of the starting bromide indicates successful oxidative addition and catalytic turnover.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove precipitated palladium black, concentrate, and purify the target compound via flash column chromatography.

References

-

Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. Available at: [Link]

Sources

CAS number for 3-Bromopyridine-2-sulfonyl chloride

Strategic Utilization of 3-Bromopyridine-2-sulfonyl Chloride (CAS: 1209950-34-4) in Advanced Drug Discovery: A Technical Guide

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor antagonists relies heavily on bifunctional heterocyclic building blocks. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) has emerged as a critical intermediate due to its orthogonal reactivity profile. By offering both a highly electrophilic sulfonyl chloride group and a cross-coupling-ready aryl bromide on a single pyridine scaffold, this compound enables the rapid assembly of complex, biologically active architectures. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in targeted therapeutics.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of 3-Bromopyridine-2-sulfonyl chloride is essential for predicting its behavior in complex reaction mixtures. The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effect of the sulfonyl chloride group, significantly reduces the electron density of the aromatic ring. This renders the C-Br bond at the 3-position highly primed for oxidative addition by low-valent transition metals. Conversely, the sulfonyl chloride at the 2-position is exceptionally susceptible to nucleophilic attack, though it requires careful handling to prevent premature hydrolysis.

Table 1: Quantitative Physicochemical Data

| Physicochemical Property | Value |

|---|---|

| Chemical Name | 3-Bromopyridine-2-sulfonyl chloride |

| CAS Registry Number | 1209950-34-4 ()[1] |

| Molecular Formula | C5H3BrClNO2S[1] |

| Molecular Weight | 256.51 g/mol ()[2] |

| MDL Number | MFCD13196329[1] |

| SMILES String | O=S(C1=NC=CC=C1Br)(Cl)=O[1] |

| Physical State | Solid (Moisture Sensitive) |

Orthogonal Synthetic Workflows

The true value of 3-Bromopyridine-2-sulfonyl chloride lies in its capacity for sequential, chemoselective functionalization. In my experience as an Application Scientist, attempting simultaneous functionalization leads to intractable mixtures. The optimal strategy dictates that the more reactive sulfonyl chloride must be quenched first via sulfonylation, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide.

Orthogonal synthetic workflow leveraging the dual reactivity of 3-Bromopyridine-2-sulfonyl chloride.

Step-by-Step Methodology: Synthesis of KOR Antagonist Precursors

The following protocol details the synthesis of 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde, a documented precursor for Kappa Opioid Receptor (KOR) antagonists ()[3].

Step 1: Chemoselective Sulfonylation

-

Setup: Dissolve 3-Bromopyridine-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.

-

Reagent Addition: Add pyrrolidine (1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality of Choices: DCM is selected as the solvent because its aprotic nature prevents competitive hydrolysis of the highly reactive sulfonyl chloride. DIPEA is utilized over triethylamine due to its increased steric bulk, which minimizes nucleophilic attack on the sulfonyl group by the base itself.

-

Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly non-polar sulfonyl chloride spot and the emergence of a more polar, UV-active sulfonamide spot validates the completion of sulfonylation. Do not proceed to Step 2 until this is confirmed, as unreacted sulfonyl chloride will poison the palladium catalyst.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Setup: To the isolated sulfonamide intermediate (1.0 eq), add 4-formylphenylboronic acid (1.2 eq), sodium carbonate (Na2CO3) (2.5 eq), and triethylamine (TEA) in a solvent mixture of dimethoxyethane (DME) and DCM[3].

-

Catalysis: Introduce (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq). Degas the mixture and heat at 80°C for 48 hours[3].

-

Causality of Choices: Pd(dppf)Cl2 is specifically chosen because the bidentate dppf ligand provides a large bite angle, which dramatically accelerates the reductive elimination step—a crucial requirement when dealing with sterically hindered ortho-substituted pyridines. Na2CO3 acts as a mild inorganic base to activate the boronic acid for transmetalation without degrading the sulfonamide.

-

Self-Validating Checkpoint: Employ LC-MS analysis. The presence of the target molecular ion peak [M+H]+ confirms successful cross-coupling, ruling out protodeboronation side products.

Pharmacological Applications in Drug Development

Derivatives synthesized from 3-Bromopyridine-2-sulfonyl chloride have demonstrated profound utility in two major pharmacological arenas:

-

PI3K Inhibitors: The functionalized pyridine-2-sulfonamide core serves as a potent hinge-binding motif in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. These compounds are actively investigated for the treatment of immune, inflammatory, and autoimmune diseases ()[4]. The sulfonamide oxygen atoms act as critical hydrogen bond acceptors with the kinase hinge region.

-

Kappa Opioid Receptor (KOR) Antagonists: By utilizing the Suzuki coupling protocol described above, researchers have developed highly selective KOR antagonists, offering therapeutic potential for mood disorders and addiction without the typical mu-opioid side effects[3].

Mechanism of action for PI3K inhibition by 3-Bromopyridine-2-sulfonamide derivatives.

Handling, Stability, and Storage Protocols

The primary failure mode when handling 3-Bromopyridine-2-sulfonyl chloride is premature hydrolysis due to ambient moisture. The resulting 3-bromopyridine-2-sulfonic acid is entirely unreactive under standard sulfonylation conditions.

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

-

Handling: Always allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation on the cold chemical surface.

References

-

Title: 3-Bromopyridine-2-sulfonyl chloride. Source: UK Chemical Suppliers. URL:[Link]

-

Title: 3-Bromopyridine-2-sulfonyl chloride - CAS号1209950-34-4. Source: Molaid. URL:[Link]

-

Title: 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde | 1202647-46-8. Source: Molaid. URL:[Link]

Sources

- 1. 1209950-34-4|3-Bromopyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. pyridine suppliers UK [ukchemicalsuppliers.co.uk]

- 3. 4-[2-(pyrrolidine-1-sulfonyl)-pyridin-3-yl]-benzaldehyde - CAS号 1202647-46-8 - 摩熵化学 [molaid.com]

- 4. 3-Bromopyridine-2-sulfonyl chloride - CAS号 1209950-34-4 - 摩熵化学 [molaid.com]

Reactivity Profile and Synthetic Utility of 3-Bromopyridine-2-sulfonyl Chloride in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex, privileged scaffolds. 3-Bromopyridine-2-sulfonyl chloride (CAS: 1209950-34-4) [1] represents a highly versatile, yet technically demanding, dielectrophilic linchpin. It features two orthogonal reactive sites: a highly electrophilic, moisture-sensitive sulfonyl chloride at the C2 position, and a transition-metal-labile bromide at the C3 position.

As a Senior Application Scientist, I have observed that mastering this compound requires a deep understanding of its electronic environment. The electron-withdrawing nature of the pyridine ring—compounded by the adjacent sulfonyl group—makes the C2-sulfonyl chloride exceptionally prone to hydrolysis, while simultaneously activating the C3-bromide for oxidative addition. This whitepaper provides an in-depth mechanistic analysis, self-validating protocols, and orthogonal sequencing strategies to successfully harness this molecule in drug discovery workflows.

Physicochemical Parameters & Structural Logic

To effectively utilize 3-bromopyridine-2-sulfonyl chloride, one must first understand its baseline physical properties and the structural logic governing its reactivity.

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| Chemical Name | 3-Bromopyridine-2-sulfonyl chloride |

| CAS Registry Number | 1209950-34-4 |

| Molecular Formula | C5H3BrClNO2S |

| Molecular Weight | 256.51 g/mol |

| SMILES String | O=S(C1=NC=CC=C1Br)(Cl)=O |

| Primary Reactive Site | C2-Sulfonyl Chloride (Nucleophilic attack) |

| Secondary Reactive Site | C3-Bromide (Pd/Cu-catalyzed cross-coupling) |

| Stability Profile | Highly hygroscopic; temperature and moisture sensitive |

Mechanistic Causality: Pyridine-2-sulfonyl chlorides are notoriously unstable compared to their phenyl or 3-/4-pyridyl counterparts. The proximity of the sulfonyl chloride to the basic pyridine nitrogen facilitates a pseudo-intramolecular catalysis of hydrolysis. The nitrogen atom can act as an internal base, activating ambient moisture to attack the adjacent electrophilic sulfur center, leading to rapid degradation into pyridine-2-sulfonic acid or extrusion of SO₂ [2]. Consequently, strict anhydrous conditions and temperature control are non-negotiable.

Reactivity Node 1: Sulfonylation Dynamics & Stability Management

Because of its inherent instability, the C2-sulfonyl chloride must be addressed first in any synthetic sequence. Attempting a transition-metal cross-coupling prior to sulfonylation will result in complete destruction of the –SO₂Cl moiety due to the basic/aqueous conditions required for those reactions.

Chemists typically employ one of two strategies:

-

Immediate In-Situ Use: Reacting the freshly prepared or carefully stored sulfonyl chloride immediately with an amine at 0 °C.

-

Surrogate Stabilization: Converting the highly reactive chloride into a bench-stable 2,4,6-trichlorophenyl (TCP) sulfonate ester. TCP esters can be stored for months and subsequently reacted with amines under mild heating or basic conditions [3].

Caption: Workflow for managing the instability of 3-Bromopyridine-2-sulfonyl chloride.

Protocol 1: Direct Synthesis of 3-Bromo-N-alkylpyridine-2-sulfonamide

This protocol is designed as a self-validating system. The use of an internal quench for LC-MS ensures accurate reaction monitoring without the artifact of silica-induced hydrolysis.

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the primary amine (1.1 equiv) and anhydrous dichloromethane (DCM) (0.2 M).

-

Base Addition: Add triethylamine (Et₃N) (2.0 equiv). Causality: Et₃N acts as an acid scavenger for the HCl byproduct, preventing the protonation of the pyridine nitrogen, which would otherwise stall the reaction.

-

Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve 3-bromopyridine-2-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm and minimizes the local concentration of the electrophile, reducing dimerization or side reactions.

-

In-Process Control (IPC): After 30 minutes, withdraw a 10 µL aliquot, quench it into 1 mL of anhydrous methanol containing 1% Et₃N, and analyze via LC-MS. Validation: The absence of the methyl ester mass (which forms if unreacted sulfonyl chloride is present) confirms complete conversion.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Reactivity Node 2: Transition-Metal Catalyzed Cross-Coupling

Once the sulfonamide is formed, the molecule is stabilized, and the C3-bromide is primed for functionalization. The electron-deficient nature of the pyridine ring accelerates the oxidative addition of Palladium(0) into the C–Br bond. However, the adjacent C2-sulfonamide introduces significant steric bulk, which can hinder the transmetalation step in Suzuki-Miyaura couplings or the amine coordination step in Buchwald-Hartwig aminations [4].

To overcome this steric penalty, highly active, sterically demanding, and electron-rich ligands (e.g., XPhos or dtbpf) are required to keep the active Pd species monomeric and drive the catalytic cycle forward.

Caption: Orthogonal functionalization sequence of 3-Bromopyridine-2-sulfonyl chloride.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

This methodology utilizes a biphasic system to ensure the solubility of both the organic substrates and the inorganic base.

-

Reagent Loading: To a Schlenk tube, add the 3-bromo-pyridine-2-sulfonamide intermediate (1.0 equiv), the aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand provides a wide bite angle, which is highly effective for cross-coupling sterically hindered ortho-substituted aryl halides.

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality: Dioxane solubilizes the organic components at high temperatures, while water dissolves the K₂CO₃, generating the reactive boronate species necessary for transmetalation.

-

Reaction: Seal the tube and heat to 90 °C for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. Validation: A visual shift in the reaction mixture from orange/yellow to a dark, opaque suspension (Pd black precipitation) often indicates the completion of the catalytic lifecycle alongside the consumption of the bromide starting material.

-

Purification: Filter through a pad of Celite to remove palladium particulates, extract with Ethyl Acetate, and purify via flash chromatography.

Applications in Drug Discovery

The sequential functionalization of 3-bromopyridine-2-sulfonyl chloride yields 2,3-disubstituted pyridine sulfonamides. This specific structural motif is a "privileged scaffold" in medicinal chemistry. The sulfonamide acts as a potent hydrogen-bond donor/acceptor, often interacting with the hinge region of kinases or the transmembrane domains of GPCRs. Meanwhile, the C3-aryl or heteroaryl group (introduced via cross-coupling) projects into adjacent hydrophobic pockets, allowing for precise tuning of target affinity and selectivity.

By respecting the chemical causality—protecting the fragile sulfonyl chloride first, then forcing the sterically hindered cross-coupling with optimized ligands—scientists can reliably integrate this powerful building block into their drug discovery pipelines.

References

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate." Organic Letters, 2015, 17(12), 3170-3173.[Link]

-

Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Catalysis Series, RSC Books.[Link]

Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromopyridine-2-sulfonyl chloride

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromopyridine-2-sulfonyl Chloride

Introduction: The Significance of 3-Bromopyridine-2-sulfonyl Chloride

3-Bromopyridine-2-sulfonyl chloride (CAS No. 1209950-34-4) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic placement of a bromine atom and a reactive sulfonyl chloride group on the pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the sulfonyl chloride is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing linkages.

Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification of its derivatives. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive, and explanatory guide grounded in established spectroscopic theory.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following IUPAC-compliant numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for 3-Bromopyridine-2-sulfonyl chloride.

Synthesis Pathway: A Practical Approach

While multiple synthetic routes are conceivable, a reliable method for preparing sulfonyl chlorides from heterocyclic amines involves a Sandmeyer-type reaction. This protocol offers high functional group tolerance and predictable outcomes.

Caption: Proposed synthesis workflow for 3-Bromopyridine-2-sulfonyl chloride.

Experimental Protocol

-

Step 1: Diazotization. 2-Amino-3-bromopyridine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes until diazotization is complete.

-

Step 2: Sulfonyl Chloride Formation. In a separate flask, sulfur dioxide is bubbled through glacial acetic acid containing a catalytic amount of copper(I) chloride until saturation.[2] The cold diazonium salt solution from Step 1 is then added portion-wise to this SO₂-saturated solution, leading to the evolution of nitrogen gas and the formation of the target sulfonyl chloride.

-

Step 3: Work-up and Purification. The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude solid is then washed with cold water, dried, and purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure 3-bromopyridine-2-sulfonyl chloride.

Causality: The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring to a wide variety of functionalities. The use of SO₂ and a copper catalyst is a standard and effective method for introducing the sulfonyl chloride moiety.[2]

Spectroscopic Data & Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions. The powerful electron-withdrawing nature of the sulfonyl chloride group at C2 will significantly deshield the adjacent C6 proton, shifting it downfield.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | :--- | | Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | H6 | 8.65 - 8.75 | Doublet of doublets (dd) | JH6-H5 ≈ 4.5 Hz, JH6-H4 ≈ 1.5 Hz | Strongly deshielded by adjacent nitrogen and the C2-SO₂Cl group. | | H4 | 8.10 - 8.20 | Doublet of doublets (dd) | JH4-H5 ≈ 8.0 Hz, JH4-H6 ≈ 1.5 Hz | Deshielded by bromine at C3 and influenced by the para-nitrogen. | | H5 | 7.50 - 7.60 | Triplet of doublets (td) or dd | JH5-H4 ≈ 8.0 Hz, JH5-H6 ≈ 4.5 Hz | Least deshielded proton, coupled to both H4 and H6. |

Expertise & Experience: The prediction is based on known data for 2-bromopyridine and 3-bromopyridine.[3] For 2-bromopyridine, the H6 proton appears around 8.35 ppm.[3] The addition of the strongly withdrawing -SO₂Cl group at C2 is expected to shift this H6 proton further downfield to the ~8.7 ppm region. The remaining protons (H4, H5) are assigned based on their expected coupling patterns and the electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbons of the pyridine ring. The carbons directly attached to the electronegative substituents (C2 and C3) will be significantly influenced.

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | | :--- | :--- | :--- | | Carbon | Predicted Shift (δ, ppm) | Rationale | | C2 | 158 - 162 | Attached to both nitrogen and the SO₂Cl group; expected to be highly deshielded. | | C6 | 151 - 154 | Alpha to nitrogen, deshielded. Similar to C2 in pyridine itself. | | C4 | 140 - 143 | Influenced by the adjacent bromine and the nitrogen atom. | | C5 | 125 - 128 | Beta to nitrogen, generally the most shielded carbon in a pyridine ring. | | C3 | 118 - 122 | Attached to bromine; the C-Br bond typically shifts the carbon upfield relative to a C-H bond. |

Trustworthiness: These predictions are derived by comparing the known spectrum of 2-bromopyridine (C2 at ~142.4 ppm, C3 at ~128.4 ppm) with the expected substituent effects of a sulfonyl chloride group.[3] The SO₂Cl group will cause a significant downfield shift for the carbon it is attached to (C2) and will also influence the other carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most diagnostic signals for 3-bromopyridine-2-sulfonyl chloride will be the intense stretching vibrations of the sulfonyl chloride group.

| Predicted IR Absorption Bands (KBr Pellet) | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | | 1380 - 1400 | Strong | S=O Asymmetric Stretch | | 1175 - 1195 | Strong | S=O Symmetric Stretch | | 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | | 1560 - 1580 | Medium | Pyridine Ring C=N and C=C Stretch | | 1050 - 1100 | Medium | C-Br Stretch | | 750 - 850 | Strong | C-H Out-of-plane Bending |

Authoritative Grounding: The characteristic strong absorption bands for the sulfonyl chloride group are well-established and typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] The pyridine ring vibrations are consistent with data from the NIST Chemistry WebBook for bromopyridine derivatives.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern for the molecular ion.

-

Molecular Weight: C₅H₃BrClNO₂S = 254.87 g/mol

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Value | Predicted Ion | Isotopic Signature and Rationale |

| 255 / 257 / 259 | [M]⁺ | The molecular ion peak. A complex cluster due to isotopes: ⁷⁹Br (100%), ⁸¹Br (~98%) and ³⁵Cl (100%), ³⁷Cl (~32%). The M:M+2:M+4 ratio will be approximately 100:130:31. |

| 220 / 222 | [M - Cl]⁺ | Loss of the chlorine radical. The remaining fragment will show the characteristic 1:1 isotopic pattern of bromine. |

| 191 / 193 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[6] The resulting fragment retains both Br and Cl. |

| 156 / 158 | [M - SO₂Cl]⁺ | Loss of the entire sulfonyl chloride group, leaving the 3-bromopyridinyl radical cation. Shows the 1:1 bromine isotope pattern. |

| 99 / 101 | [SO₂Cl]⁺ | A weak but characteristic fragment for the sulfonyl chloride group, showing the 3:1 chlorine isotope pattern.[4] |

Self-Validation: The unique and complex isotopic pattern of the molecular ion cluster serves as a powerful diagnostic tool. Observing this specific M, M+2, and M+4 pattern provides very high confidence in the assigned structure, confirming the presence of one bromine and one chlorine atom in the molecule.

Conclusion

The spectroscopic profile of 3-Bromopyridine-2-sulfonyl chloride is rich with information, reflecting its unique electronic and structural features. The deshielding effects of the sulfonyl chloride group are evident in both ¹H and ¹³C NMR spectra, while its strong vibrational modes dominate the IR spectrum. Mass spectrometry provides unambiguous confirmation of its elemental composition through a distinctive isotopic signature. This guide serves as a foundational reference for researchers utilizing this versatile reagent, enabling confident structural characterization and facilitating its application in the advancement of chemical and pharmaceutical research.

References

-

PubChem. 3-Bromopyridine. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for.... Available at: [Link]

-

Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

NIST. 3-Bromopyridine hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information: Synthesis and Spectroscopic Properties.... Available at: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. Available at: [Link]

-

NIH National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available at: [Link]

-

NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. 3-Bromopyridine. Available at: [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

NIH National Center for Biotechnology Information. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

Sources

- 1. 1209950-34-4|3-Bromopyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Pyridine, 3-bromo- [webbook.nist.gov]

- 6. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Foundations & Causality in Experimental Design

The Electrophilic Sulfur: A Technical Guide to Sulfonyl Chloride Reactivity in Drug Discovery and Organic Synthesis

Sulfonyl chlorides ( R−SO2Cl ) represent a cornerstone class of electrophiles in synthetic organic and medicinal chemistry. Characterized by a highly electron-deficient hexavalent sulfur atom flanked by two electronegative oxygen atoms and a chloride leaving group, these reagents are indispensable for constructing sulfonamides and sulfonate esters[1].

The reactivity of sulfonyl chlorides is driven by the susceptibility of the sulfur atom to nucleophilic attack. The transformation generally proceeds via an addition-elimination mechanism, often transitioning through a trigonal bipyramidal intermediate, or a concerted SN2 -like pathway depending on the steric environment[1].

Causality in Reagent Selection: Reactions involving sulfonyl chlorides liberate stoichiometric equivalents of hydrochloric acid (HCl). Without intervention, this acid will protonate the incoming nucleophile (e.g., amines), rendering it non-nucleophilic and stalling the reaction. Consequently, the addition of a non-nucleophilic or sacrificial base—such as triethylamine (TEA), pyridine, or aqueous sodium carbonate (in Schotten-Baumann conditions)—is an absolute requirement to scavenge HCl and drive the reaction forward[2].

Sulfonamide Synthesis: The Drug Discovery Workhorse

The sulfonamide moiety is a privileged pharmacophore, acting as a stable bioisostere for amides and carboxylic acids. It offers improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area, making it ubiquitous in antibiotics (sulfa drugs), diuretics, and COX-2 inhibitors like celecoxib[3].

Protocol 1: Anhydrous Synthesis of Sulfonamides

This protocol describes a self-validating system for sulfonamide generation, prioritizing anhydrous conditions to prevent the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid[4].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add triethylamine or pyridine (1.5 - 2.0 equiv) to the solution.

-

Thermal Control: Submerge the flask in an ice bath to cool the mixture to 0 °C. Causality: The nucleophilic attack is highly exothermic. Cooling prevents thermal degradation of the sulfonyl chloride and suppresses side reactions.

-

Electrophile Addition: Dissolve the sulfonyl chloride (1.0 - 1.1 equiv) in a minimal volume of anhydrous solvent. Add this dropwise to the amine solution over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–6 hours until TLC or LC-MS indicates complete consumption of the amine.

-

Workup: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Workflow for the anhydrous synthesis of sulfonamides.

Sulfonate Ester Formation: Stereocontrolled Alcohol Activation

Alcohols are notoriously poor leaving groups. Converting a hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or triflate) activates the carbon center for subsequent SN2 substitutions or E2 eliminations[5].

Causality in Stereocontrol: Crucially, the reaction between an alcohol and p-toluenesulfonyl chloride (TsCl) breaks the O-H bond, not the C-O bond. This guarantees absolute retention of stereochemistry at the chiral carbon[5]. If the resulting tosylate is subsequently subjected to an SN2 displacement, the overall sequence results in a clean, predictable inversion of configuration.

Protocol 2: Preparation of Tosylates from Alcohols

-

Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask.

-

Base Addition: Add a 50% molar excess (1.5 equiv) of triethylamine or pyridine.

-

Thermal Control: Cool the mixture to between -10 °C and 0 °C using an ice-salt bath. Causality: Strict temperature control is vital here. Elevated temperatures in the presence of acid/base can trigger unwanted SN1 or E1 pathways, which would scramble the stereocenter or lead to elimination[6].

-

Electrophile Addition: Add p-toluenesulfonyl chloride (1.1 equiv) in portions or dropwise as a solution over 10 minutes.

-

Propagation: Stir for an additional 1–2 hours at 0 °C.

-

Workup: Transfer to a separatory funnel, wash sequentially with ice-cold water, cold 10% HCl (to remove excess pyridine/TEA), saturated NaHCO3 , and brine[4].

Logic pathway for stereochemical control via tosylate intermediates.

Quantitative Data Summary

To assist in reaction planning, the following table synthesizes typical parameters and yields for key sulfonyl chloride transformations, including modern catalytic methods like Sandmeyer chlorosulfonylation[3] and decarboxylative halosulfonylation[7].

| Transformation | Reagents | Base / Catalyst | Temp | Typical Yield | Key Application |

| Sulfonamide Synthesis |

R−SO2Cl

| Pyridine or TEA | 0 °C to RT | 85–100% | Bioisostere generation in drug discovery[4] |

| Tosylate Formation | TsCl + Alcohol | TEA or Pyridine | -10 °C to 0 °C | 80–95% | Stereocontrolled SN2 precursor synthesis[6] |

| Decarboxylative Halosulfonylation | Aryl Acid +

SO2

| DIPEA / Cu LMCT | RT | 70–90% | One-pot late-stage functionalization[7] |

| Sandmeyer Chlorosulfonylation | Aniline + DABSO + HCl | Cu Catalyst | -5 °C to RT | 75–85% | Accessing complex heterocyclic sulfonyls[8] |

Emerging Methodologies in Sulfonyl Chemistry

While direct reaction with commercially available sulfonyl chlorides remains the gold standard, modern drug discovery often requires complex, non-commercial sulfonyl architectures. Recent advancements have bypassed the need for unstable thiol precursors. For instance, Sandmeyer-type chlorosulfonylation utilizes feedstock anilines and DABSO (a stable SO2 surrogate) in the presence of a copper catalyst to generate highly functionalized sulfonyl chlorides in situ[8]. Similarly, copper ligand-to-metal charge transfer (LMCT) enables the one-pot synthesis of sulfonamides directly from unactivated aromatic acids, drastically accelerating library synthesis for structure-activity relationship (SAR) studies[7].

References

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Letters. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate (PMC) - National Institutes of Health. Available at:[Link]

-

3.1.7: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

-

Sulfonate Esters of Alcohols - Organic Chemistry Tutor. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]